![molecular formula C9H19FN2 B1475334 [4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine CAS No. 1897690-22-0](/img/structure/B1475334.png)
[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine
Descripción general
Descripción
“[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine”, also known as 4-fluoroisobutyrylfentanyl, is a synthetic opioid. It has a molecular formula of C9H19FN2 and a molecular weight of 174.26 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “this compound” is based on a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 4-position with a fluoro group and a propan-2-yl group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the sources, piperidine derivatives in general are known to be involved in a wide variety of reactions. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 174.26 g/mol . Other physical and chemical properties specific to this compound are not provided in the sources.Aplicaciones Científicas De Investigación
Diseño y Síntesis de Fármacos
Los derivados de piperidina juegan un papel importante en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .
Aplicaciones Anticancerígenas
Los derivados de piperidina se están utilizando como agentes anticancerígenos . Se pueden diseñar para atacar células cancerosas específicas, lo que podría conducir a tratamientos más efectivos con menos efectos secundarios.
Aplicaciones Antivirales
Los derivados de piperidina también tienen potencial como agentes antivirales . Se podrían utilizar para inhibir la replicación de virus, ofreciendo una posible opción de tratamiento para diversas enfermedades virales.
Aplicaciones Antimaláricas
En el campo de la investigación antimalárica, los derivados de piperidina se están explorando por su posible eficacia . Podrían proporcionar una nueva vía para el tratamiento de la malaria, una enfermedad que afecta a millones de personas en todo el mundo.
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de piperidina han mostrado ser prometedores como agentes antimicrobianos y antifúngicos . Se podrían utilizar para tratar una variedad de infecciones causadas por bacterias y hongos.
Aplicaciones Antihipertensivas
Como agentes antihipertensivos, los derivados de piperidina podrían utilizarse para reducir la presión arterial . Esto podría ayudar potencialmente a controlar afecciones como la hipertensión.
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de piperidina se están utilizando como agentes analgésicos y antiinflamatorios . Podrían proporcionar alivio del dolor y la inflamación en afecciones como la artritis.
Aplicaciones Antialzheimer, Antipsicóticas y Anticoagulantes
Los derivados de piperidina se están explorando por su posible uso en el tratamiento de la enfermedad de Alzheimer, como agentes antipsicóticos y como anticoagulantes . Por ejemplo, el 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazol es un importante producto intermedio en la síntesis de paliperidona, que es el metabolito activo principal del antipsicótico más antiguo risperidona .
Safety and Hazards
As a synthetic opioid, “[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine” is likely to have similar hazards to other opioids, which can include addiction, overdose, and death. Specific safety data for this compound is not provided in the sources.
Direcciones Futuras
The future directions for research on “[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new drugs with potential antimicrobial activity is needed .
Propiedades
IUPAC Name |
(4-fluoro-1-propan-2-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2/c1-8(2)12-5-3-9(10,7-11)4-6-12/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWHMMPOALLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)

![2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B1475256.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B1475257.png)
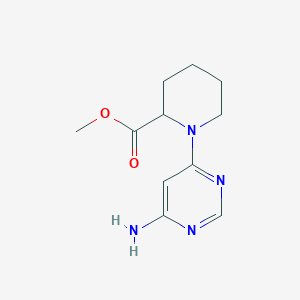
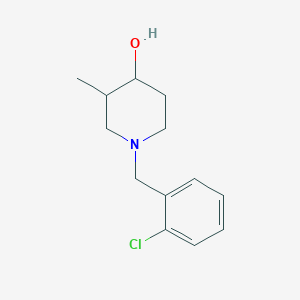

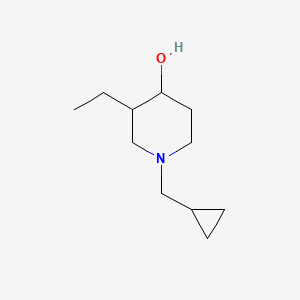
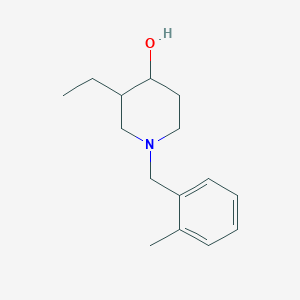
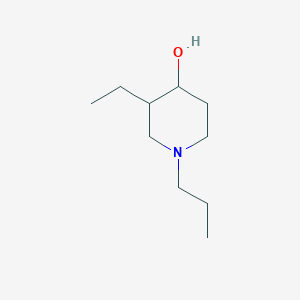
![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)
